molecular formula C19H16ClN3O B8491653 3-(1-chlorophthalazin-6-yl)-N-cyclopropyl-4-methylbenzamide

3-(1-chlorophthalazin-6-yl)-N-cyclopropyl-4-methylbenzamide

Cat. No. B8491653
M. Wt: 337.8 g/mol
InChI Key: SPMYGJRVQIMTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07759337B2

Procedure details

A suspension of 3-(1-hydroxyphthalazin-6-yl)-4-methylbenzoic acid (1.0 g, 3.6 mmol) in phosphorous oxychloride (4.9 mL, 54 mmol) was heated at 80° C. for 1 h. The solution was cooled and concentrated. Toluene (10 mL) was added and removed in vacuo. The brown syrup was resuspended in DCM (20 mL) and cooled to 0° C. Diisopropylethylamine (3.1 mL, 18 mmol) followed by cyclopropylamine (3.0 mL, 43 mmol) was added and the mixture was allowed to warm up to RT and stirred for 1 hour. The mixture was concentrated and the crude product was purified by silica gel chromatography (50-100% EtOAc in hexanes) to give 610 mg of 3-(1-chlorophthalazin-6-yl)-N-cyclopropyl-4-methylbenzamide as an off-white solid. MS (ES+)=338.1 (M+H)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]3[CH:13]=[C:14]([CH:18]=[CH:19][C:20]=3[CH3:21])[C:15]([OH:17])=O)=[CH:9][CH:10]=2)[CH:5]=[N:4][N:3]=1.P(Cl)(Cl)([Cl:24])=O.C([N:30]([CH:33]([CH3:35])[CH3:34])CC)(C)C.C1(N)CC1>>[Cl:24][C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]3[CH:13]=[C:14]([CH:18]=[CH:19][C:20]=3[CH3:21])[C:15]([NH:30][CH:33]3[CH2:35][CH2:34]3)=[O:17])=[CH:9][CH:10]=2)[CH:5]=[N:4][N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=NN=CC2=CC(=CC=C12)C=1C=C(C(=O)O)C=CC1C
Name
Quantity
4.9 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
C1(CC1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Toluene (10 mL) was added
CUSTOM
Type
CUSTOM
Details
removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to RT
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel chromatography (50-100% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NN=CC2=CC(=CC=C12)C=1C=C(C(=O)NC2CC2)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 610 mg
YIELD: CALCULATEDPERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.